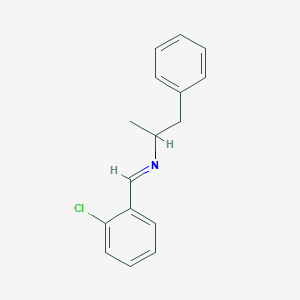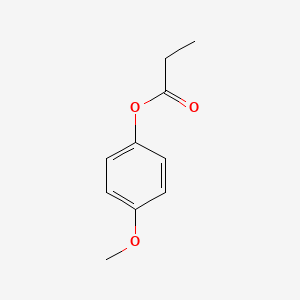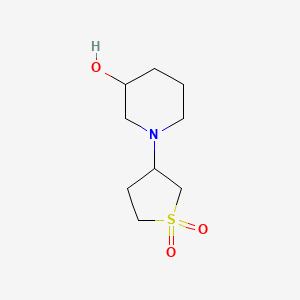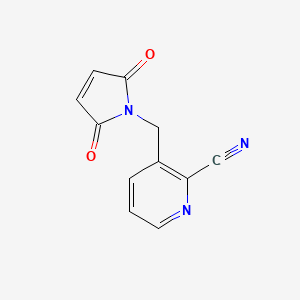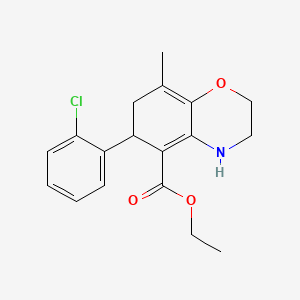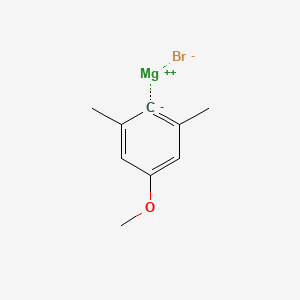methylphosphonic acid](/img/structure/B15294742.png)
[bis(phosphono(113C)methyl)amino](113C)methylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(phosphono(113C)methyl)aminomethylphosphonic acid is a complex organophosphorus compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphonic acid groups, making it highly reactive and versatile in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(phosphono(113C)methyl)aminomethylphosphonic acid typically involves the reaction of phosphorous acid with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
In industrial settings, the production of bis(phosphono(113C)methyl)aminomethylphosphonic acid involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures a consistent supply of the compound with high purity. The use of advanced purification techniques, such as crystallization and filtration, further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
bis(phosphono(113C)methyl)aminomethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can be substituted with other functional groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
bis(phosphono(113C)methyl)aminomethylphosphonic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, water treatment chemicals, and other industrial applications due to its high reactivity and stability.
Wirkmechanismus
The mechanism of action of bis(phosphono(113C)methyl)aminomethylphosphonic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phosphonic acid groups can form strong bonds with metal ions and other reactive sites, leading to the inhibition or activation of specific biochemical pathways. These interactions are crucial for its biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonic acid derivatives, such as:
- Aminomethylphosphonic acid
- Nitrilotris(methylenephosphonic acid)
- Ethylenediaminetetra(methylenephosphonic acid)
Uniqueness
What sets bis(phosphono(113C)methyl)aminomethylphosphonic acid apart from these similar compounds is its unique structure, which includes multiple phosphonic acid groups attached to a central amino group. This structure provides it with enhanced reactivity and versatility, making it suitable for a wide range of applications in different scientific fields.
Eigenschaften
Molekularformel |
C3H12NO9P3 |
|---|---|
Molekulargewicht |
302.03 g/mol |
IUPAC-Name |
[bis(phosphono(113C)methyl)amino](113C)methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13)/i1+1,2+1,3+1 |
InChI-Schlüssel |
YDONNITUKPKTIG-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH2](N([13CH2]P(=O)(O)O)[13CH2]P(=O)(O)O)P(=O)(O)O |
Kanonische SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


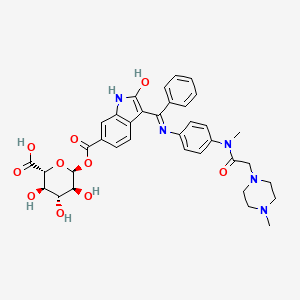
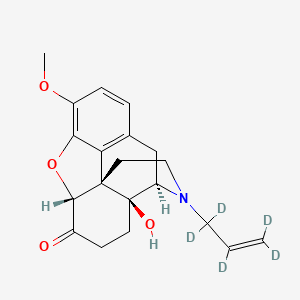
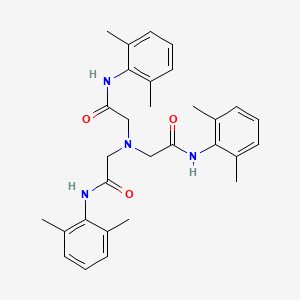
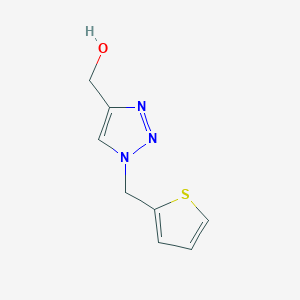
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
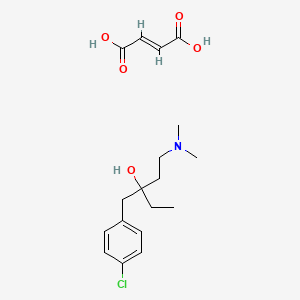
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
